molecular formula C17H19N5O2 B6783369 N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide

N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide

Cat. No.: B6783369
M. Wt: 325.4 g/mol
InChI Key: NEZZMAKYXWJAGC-JKSUJKDBSA-N
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Description

N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide is a complex organic compound featuring a unique combination of pyrazole, oxolane, and imidazo[1,5-a]pyridine moieties

Properties

IUPAC Name

N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-14(8-19-21(11)2)16-15(5-6-24-16)20-17(23)12-3-4-13-7-18-10-22(13)9-12/h3-4,7-10,15-16H,5-6H2,1-2H3,(H,20,23)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZZMAKYXWJAGC-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(CCO2)NC(=O)C3=CN4C=NC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2[C@H](CCO2)NC(=O)C3=CN4C=NC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Construction of the Oxolane Ring: The oxolane ring is often formed through the cyclization of a suitable diol precursor, which can be achieved using acid catalysts.

    Imidazo[1,5-a]pyridine Synthesis: This moiety can be synthesized through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under reflux conditions.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxolane rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to modulate biological pathways. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. Specific pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide
  • N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-5-carboxamide
  • N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities compared to its analogs. The position of the carboxamide group and the stereochemistry of the oxolane ring are critical factors that influence its interaction with biological targets and its overall chemical reactivity.

This detailed analysis provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties

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